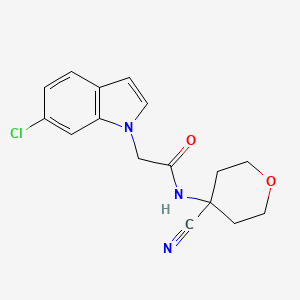

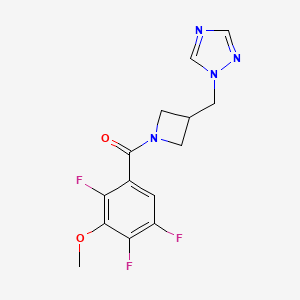

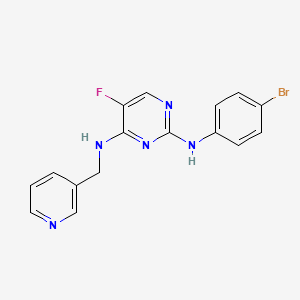

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of dimethoxyphenyl compounds . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Synthesis Analysis

There are several methods for synthesizing related compounds. For instance, 2,5-dimethoxyphenethylamine can be synthesized from 2,5-dimethoxybenzaldehyde . Another method involves the Cadogan reaction of 2-aryl-3-nitropyridines .Chemical Reactions Analysis

The Cadogan reaction is a common method used in the synthesis of related compounds . This reaction involves the reduction of nitro groups with concomitant ring closure to a pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can vary. For example, 2,5-Dimethoxyphenylacetic acid is a clear pale yellow to red liquid .Mecanismo De Acción

Target of Action

The primary target of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the function and modulation of serotonin in the brain. Serotonin is a key neurotransmitter involved in a range of functions including mood regulation, appetite, and sleep.

Mode of Action

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine interacts with its target, the 5-HT2A receptor, as a partial agonist . This means it binds to the receptor and activates it, but not to its full capacity. This interaction results in changes in the transmission of serotonin signals in the brain.

Pharmacokinetics

It is known that the onset of action is around 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and excreted. The duration of action is between 4-12 hours depending on the route of administration .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZNUYWIDFCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B2624939.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2624947.png)

![2,4,7-Trimethyl-6-(4-propan-2-ylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2624949.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2624951.png)

methanone](/img/structure/B2624955.png)